molecular formula C18H20ClN3S B12213160 7-(Butylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

7-(Butylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12213160
M. Wt: 345.9 g/mol
InChI Key: QLDQEJJNFJHWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Butylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the butylsulfanyl and 4-chlorophenyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Butylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-(Butylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group would yield sulfoxide or sulfone derivatives, while nucleophilic substitution of the chlorophenyl group could yield various substituted derivatives .

Scientific Research Applications

7-(Butylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Butylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 7-(Butylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine lies in its specific substituents, which confer distinct chemical and biological properties. The butylsulfanyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy .

Properties

Molecular Formula

C18H20ClN3S

Molecular Weight

345.9 g/mol

IUPAC Name

7-butylsulfanyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H20ClN3S/c1-4-5-10-23-16-11-12(2)20-18-17(13(3)21-22(16)18)14-6-8-15(19)9-7-14/h6-9,11H,4-5,10H2,1-3H3

InChI Key

QLDQEJJNFJHWQY-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.